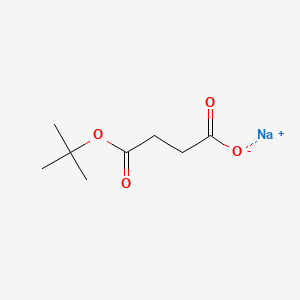
Succinic acid, tert-butyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic acid, tert-butyl ester, sodium salt is a chemical compound derived from succinic acid. Succinic acid is a dicarboxylic acid with the chemical formula (CH₂)₂(CO₂H)₂. It is a key intermediate in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration in living organisms . The tert-butyl ester and sodium salt derivatives of succinic acid are used to modify its properties for various applications in chemistry and industry.
Preparation Methods
The preparation of succinic acid, tert-butyl ester, sodium salt involves several steps. One common method is the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. This reaction forms the tert-butyl ester of succinic acid. The sodium salt can then be prepared by neutralizing the ester with sodium hydroxide .
Industrial production methods often involve the use of succinic anhydride and tert-butyl alcohol in the presence of catalysts such as dimethylaminopyridine and triethylamine. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Chemical Reactions Analysis
Succinic acid, tert-butyl ester, sodium salt undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Dehydration: Formation of cyclic anhydrides (e.g., succinic anhydride).
Oxidation: Conversion to various oxidation products.
Common reagents used in these reactions include alcohols, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Succinic acid, tert-butyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and cellular respiration.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mechanism of Action
The mechanism of action of succinic acid, tert-butyl ester, sodium salt involves its role as an intermediate in the TCA cycle. It participates in the conversion of succinate to fumarate by the enzyme succinate dehydrogenase. This reaction is crucial for the production of ATP, the primary energy currency of cells . Additionally, succinate can act as a signaling molecule, influencing gene expression and cellular metabolism .
Comparison with Similar Compounds
Succinic acid, tert-butyl ester, sodium salt can be compared with other similar compounds such as:
Mono-tert-butyl succinate: Similar in structure but lacks the sodium salt component.
Succinic acid mono-tert-butyl ester: Another ester derivative of succinic acid.
Succinic anhydride: A cyclic anhydride form of succinic acid.
The uniqueness of this compound lies in its combination of ester and salt functionalities, which provide distinct chemical and physical properties useful for various applications.
Properties
CAS No. |
102367-19-1 |
|---|---|
Molecular Formula |
C8H13NaO4 |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C8H14O4.Na/c1-8(2,3)12-7(11)5-4-6(9)10;/h4-5H2,1-3H3,(H,9,10);/q;+1/p-1 |
InChI Key |
CLHDSVCJRNABJW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


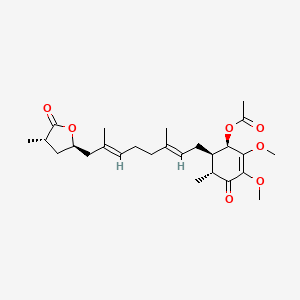

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)

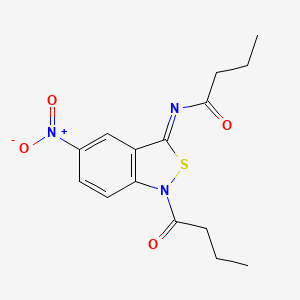

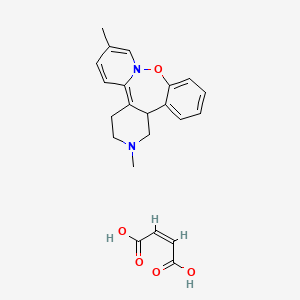
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
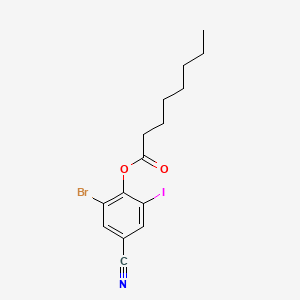
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)



